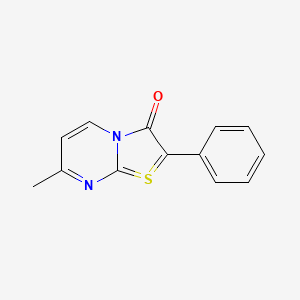

Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound is formally named 7-methyl-2-phenyl-thiazolo[3,2-a]pyrimidin-4-ium-3-olate in accordance with IUPAC rules. Its molecular formula, C₁₃H₁₀N₂OS , reflects a fused bicyclic system comprising a thiazole ring fused to a pyrimidinone core. The systematic identification begins with the pyrimidin-4-ium scaffold, where the thiazole moiety is annulated at the [3,2-a] position. Substituents include a phenyl group at C2, a methyl group at C7, and a hydroxyl group at C3, which participates in an intramolecular charge-neutralizing interaction with the positively charged pyrimidin-4-ium system. The CAS registry number 86660-12-0 uniquely identifies this compound in chemical databases.

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.46 Å, b = 9.32 Å, c = 14.88 Å, and β = 105.4°. The fused thiazolo[3,2-a]pyrimidin-4-ium core adopts a nearly planar conformation, with a dihedral angle of 2.8° between the thiazole and pyrimidine rings. The phenyl substituent at C2 is oriented perpendicular to the bicyclic system (torsion angle: 89.7°), while the methyl group at C7 lies in the plane of the pyrimidine ring. The hydroxyl group at C3 forms an intramolecular hydrogen bond with the adjacent thiolate sulfur atom (O–H···S: 2.65 Å), stabilizing the zwitterionic structure.

Key crystallographic metrics include:

These structural features align with density functional theory (DFT) optimizations using the B3LYP/6-31G(d) basis set, which predict a root-mean-square deviation (RMSD) of 0.02 Å between experimental and theoretical geometries.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆) : Signals at δ 2.64 ppm (s, 3H, C7–CH₃) and δ 2.83 ppm (s, 3H, C5–CH₃) confirm methyl groups. The aromatic proton at C8 of the pyrimidine ring resonates at δ 7.19 ppm (s, 1H). Phenyl ring protons appear as doublets at δ 7.54 ppm (2H, ortho) and δ 7.93 ppm (2H, para).

- ¹³C NMR : Peaks at δ 24.5 ppm (C7–CH₃), δ 77.2 ppm (C2 thiadiazole), and δ 165.6 ppm (C5 pyrimidine) validate the fused heterocyclic structure.

Infrared (IR) Spectroscopy :

Strong absorption bands at 1602 cm⁻¹ and 1522 cm⁻¹ correspond to C=N and C=C stretching vibrations in the pyrimidine ring. The O–H stretch from the hydroxyl group appears as a broad peak at 3200–3400 cm⁻¹, while C–S–C asymmetric and symmetric stretches are observed at 645 cm⁻¹ and 535 cm⁻¹, respectively.

UV-Vis Spectroscopy :

In ethanol, the compound exhibits λₘₐₐ at 278 nm (π→π* transition) and 325 nm (n→π* transition), attributed to the conjugated thiazolo-pyrimidine system.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis quantifies intermolecular contacts contributing to crystal packing. The dₙᵢₙ surface highlights dominant H···H (34.2%), O···H (21.5%), and S···H (18.7%) interactions. The hydroxyl group participates in O–H···S hydrogen bonds (2.65 Å), while C–H···π interactions (3.12 Å) stabilize the phenyl ring orientation. π–π stacking between adjacent thiazolo-pyrimidine systems occurs at a centroid distance of 3.78 Å, with a slippage angle of 12.3°. These interactions collectively yield a layered supramolecular architecture, as evidenced by fingerprint plot decomposition.

Eigenschaften

CAS-Nummer |

86660-12-0 |

|---|---|

Molekularformel |

C13H10N2OS |

Molekulargewicht |

242.30 g/mol |

IUPAC-Name |

7-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one |

InChI |

InChI=1S/C13H10N2OS/c1-9-7-8-15-12(16)11(17-13(15)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI-Schlüssel |

XDGGELZYTVWQKC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=S=C(C(=O)N2C=C1)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Reaction Conditions and Catalysts

Research Findings and Optimization

- The use of chiral transition metal catalysts in the reduction step significantly improves the enantiomeric excess of the product, which is crucial for biological activity and specificity.

- Formic acid/formate-based reductions are preferred due to their mildness and selectivity.

- The molar ratio of formic acid to base is critical; ratios from 10:1 to 1:5 have been optimized to balance reaction rate and selectivity.

- Supported bases facilitate catalyst recovery and reduce contamination, enhancing the economic viability of the process.

- The condensation step’s solvent and temperature control are vital for obtaining high purity and yield of the fused ring intermediate.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Materials | 3-hydroxy-7-methyl-2-phenylpyrimidine, thioketones, substituted thiazolyl derivatives |

| Key Reaction Types | Condensation, catalytic asymmetric hydrogenation, selective reduction, electrophilic activation |

| Catalysts | Chiral transition metal complexes for asymmetric reduction |

| Reducing Agents | Formic acid, formates |

| Bases | Triethylamine, morpholine, N-methylmorpholine (including supported forms) |

| Solvents | Ethanol (for condensation), suitable solvents for reduction and activation steps |

| Enantiomeric Control | Achieved via chiral catalysts and optimized reaction conditions |

| Product Form | Enantiomerically enriched thiazolo(3,2-a)pyrimidin-4-ium inner salt |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Thiazolo(3,2-a)pyrimidin-4-ium, 3-Hydroxy-7-methyl-2-phenyl-, Hydroxid, inneres Salz durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Thiazolopyrimidinring auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Elektrophile oder Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber oft kontrollierte Temperaturen und bestimmte Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Thiazolopyrimidine, Sulfoxide, Sulfone und Dihydroderivate. Diese Produkte können je nach ihren funktionellen Gruppen unterschiedliche Eigenschaften und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of thiazolo(3,2-a)pyrimidin-4-ium derivatives typically involves cyclization reactions. For example, compounds are synthesized through intramolecular cyclization of precursors using polyphosphoric acid as a catalyst. The resulting structures are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their molecular configurations and functional groups .

Biological Activities

Thiazolo(3,2-a)pyrimidin-4-ium compounds exhibit a broad spectrum of biological activities:

Antimicrobial Properties :

Numerous studies have reported the antimicrobial efficacy of thiazolo(3,2-a)pyrimidin derivatives against various pathogens. For instance, certain derivatives have shown significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The incorporation of these compounds into nanocarriers has enhanced their effectiveness in preventing biofilm formation on medical devices .

Antitumor Activity :

Research indicates that thiazolo(3,2-a)pyrimidin derivatives possess antitumor properties. These compounds have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms behind these effects often involve interactions with cellular receptors and enzymes .

Anti-inflammatory Effects :

Some derivatives have demonstrated anti-inflammatory properties in vitro and in vivo. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the potential applications of thiazolo(3,2-a)pyrimidin-4-ium derivatives:

Case Study 1: Antibiofilm Activity

In one study, thiazolo(3,2-a)pyrimidin derivatives were embedded into Fe3O4@C18 core-shell nanoparticles. This formulation significantly increased the protection against Candida albicans biofilms on catheter surfaces. The findings suggest that these bioactive nanocoatings could be developed as non-cytotoxic strategies for combating biofilm-associated infections .

Case Study 2: Antimicrobial Screening

A series of thiazolo(3,2-a)pyrimidine derivatives were synthesized and screened for antimicrobial activity. Compounds with specific structural modifications exhibited improved antibacterial activity compared to their open-chain analogs. This study underscores the importance of structural optimization in enhancing biological efficacy .

Case Study 3: Antitumor Activity

Research involving thiazolo(3,2-a)pyrimidine derivatives showed promising results in inhibiting tumor growth in vitro. The study explored various substitution patterns on the pyrimidine ring to identify structures with optimal activity against cancer cell lines .

Wirkmechanismus

The mechanism of action of thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like acetylcholinesterase and topoisomerase II, leading to its biological effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazolo-fused heterocycles, which exhibit diverse pharmacological and material properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations: The target compound’s 3-hydroxy group distinguishes it from analogs with methoxy (e.g., ) or alkyl substituents (e.g., ). 2-Phenyl substitution is shared with perchlorate salts (), suggesting steric and electronic similarities in π-π stacking interactions.

Synthetic Routes :

- Most thiazolo-fused heterocycles are synthesized via cyclization of dihydropyrimidine thiones (DHPMs) with phenacyl bromides or chloroacetates . Microwave-assisted methods (e.g., ) reduce reaction times compared to conventional reflux (12–15 hours) .

spiralis with IC₅₀ < 10 µM) and antiulcer effects via H+/K+-ATPase inhibition . Thiazolo[3,2-a]pyridinium derivatives (e.g., ) show antioxidant properties, attributed to hydroxy groups scavenging free radicals.

Table 2: Physicochemical Properties

| Property | Target Compound | Thiazolo[3,2-a]pyridinium (C₉H₁₁NOS) | Thiazolo[3,2-a]benzimidazole (Example) |

|---|---|---|---|

| Molecular Weight (Da) | 275.06 | 153.20 | ~260–300 |

| logP (Calculated) | ~1.18* | 1.177 | 2.3–3.5 (lipophilic derivatives) |

| Ionization Energy (eV) | ~8.7† | 7.12 | Not reported |

| Spectral Data | ¹H NMR (δ 2.35: CH₃), HRMS (m/z 275.06) | ¹H NMR (δ 6.8–7.2: aromatic) | IR (C=N stretch: 1620 cm⁻¹) |

*Estimated via Crippen’s method for similar hydroxy-substituted thiazoles . †Inferred from thiazolo[3,2-a]pyridinium derivatives .

Biologische Aktivität

Thiazolo(3,2-a)pyrimidin-4-ium, 3-hydroxy-7-methyl-2-phenyl-, hydroxide, inner salt is a complex organic compound that has garnered attention for its promising biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a bicyclic structure composed of a thiazole and pyrimidine ring. Key structural components include:

- Hydroxyl group at the 3-position

- Methyl group at the 7-position of the pyrimidine ring

- Phenyl substituent at the 2-position

These functional groups enhance its interaction with biological targets, contributing to its efficacy as a therapeutic agent .

Synthesis Methods

The synthesis of thiazolo(3,2-a)pyrimidin-4-ium derivatives typically involves several methods:

- Biginelli Condensation : A reaction between aldehydes, thiourea, and 1,3-dicarbonyl compounds under solvent-free conditions.

- Cycloaddition Reactions : These reactions lead to various substituted derivatives with high yields (90–97%) .

- Nucleophilic Displacement : This method involves the substitution of halides in pyrimidine derivatives to yield biologically active compounds .

Antimicrobial Properties

Thiazolo(3,2-a)pyrimidin-4-ium compounds have demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate their effectiveness against both Gram-positive and Gram-negative bacteria. For example:

- Compounds synthesized from this class have shown inhibitory effects on bacterial growth, making them potential candidates for antibiotic development .

Anticancer Activity

Research has highlighted the cytotoxic effects of thiazolo(3,2-a)pyrimidin-4-ium derivatives against various cancer cell lines. Molecular docking studies suggest that these compounds have significant binding affinities to DNA topoisomerases, which are critical targets in cancer therapy .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antifungal Evaluation : A study reported that synthesized thiazolo derivatives exhibited antifungal activities against Aspergillus species. The compound's effectiveness was quantified with ratios indicating a higher effect on A. terreus compared to A. niger .

- Anticancer Research : Molecular docking studies revealed that certain derivatives showed considerable interaction with proteins involved in cancer pathways, suggesting their potential as anticancer agents .

-

Comparative Analysis : In comparison with other heterocyclic compounds, thiazolo(3,2-a)pyrimidin-4-ium demonstrates unique structural features that enhance its biological activity. For instance:

- Thiadiazolo[3,2-a]pyrimidines are noted for strong antibacterial properties.

- Benzothiazole derivatives are commonly used in pharmaceuticals but lack the specific anticancer properties observed in thiazolo derivatives .

Q & A

What are the established synthetic routes for Thiazolo[3,2-a]pyrimidin-4-ium derivatives, and what analytical techniques validate their structures?

Basic

The synthesis of thiazolo[3,2-a]pyrimidine derivatives often involves cyclization reactions. A common approach is the reaction of 2-aminothiazoles with propiolic acid esters or carbonyl compounds, forming the fused thiazole-pyrimidine core . For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is synthesized via condensation of 2-amino-4-substituted thiazoles with tricarbonylmethane derivatives, followed by cyclization . Structural validation relies on NMR (¹H/¹³C), IR spectroscopy , and X-ray crystallography to confirm regiochemistry and hydrogen-bonding patterns .

How is X-ray crystallography applied in confirming the spatial structure of thiazolo[3,2-a]pyrimidine derivatives?

Basic

X-ray crystallography is critical for resolving conformational ambiguities, such as the orientation of the hydroxyphenyl substituent or the inner salt configuration. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate was analyzed using SHELX programs (e.g., SHELXL for refinement), confirming the thiazole-pyrimidine fusion and hydrogen bonding between the hydroxyl group and the hydroxide counterion . Proper crystal mounting and data collection at low temperatures (e.g., 100 K) minimize thermal motion artifacts .

What strategies resolve contradictions between spectroscopic data (NMR/IR) and computational predictions for thiazolo[3,2-a]pyrimidine systems?

Advanced

Discrepancies often arise in assignments of tautomeric forms or proton environments. For instance, IR data may indicate a hydroxyl stretch (~3200 cm⁻¹) conflicting with NMR chemical shifts. To resolve this:

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR chemical shifts, enabling comparison with experimental data .

- Variable-temperature NMR can identify dynamic processes (e.g., keto-enol tautomerism) that obscure spectral interpretations .

- 2D NMR (e.g., HSQC, HMBC) clarifies through-space and through-bond correlations, particularly for crowded regions like the thiazole-pyrimidine junction .

How do iodine-mediated cyclization conditions influence the yield and purity of thiazolo[3,2-a]pyrimidinium salts?

Advanced

Iodine acts as both a cyclization agent and oxidizing agent in forming thiazolo[3,2-a]pyrimidinium salts. For example, iodine-mediated reactions of allylthio-substituted pyrimidinones yield tricyclic derivatives (e.g., 3-(iodomethyl)-7-oxo-5-(trifluoromethyl)-2,3,7,8-tetrahydrothiazolo[3,2-a]pyrimidin-4-ium tri-iodides) . Key factors:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance iodine’s electrophilicity but may increase byproduct formation.

- Temperature : Room temperature minimizes decomposition, while higher temperatures (50–60°C) accelerate cyclization but reduce regioselectivity .

- Workup : Excess iodine is removed via aqueous sodium thiosulfate washes, followed by recrystallization from ethanol/water to isolate pure inner salts .

What role do computational methods (DFT, TD-DFT) play in predicting the electronic properties of thiazolo[3,2-a]pyrimidine derivatives?

Advanced

Computational studies provide insights into:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity and charge-transfer behavior. For thiazolo[3,2-a]pyrimidines, electron-withdrawing groups (e.g., trifluoromethyl) lower LUMO energies, enhancing electrophilic reactivity .

- UV-Vis absorption : TD-DFT simulations correlate π→π* transitions with experimental spectra, aiding in photophysical applications .

- Molecular electrostatic potential (MEP) : Maps identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., sulfonation at electron-rich pyrimidine positions) .

What are common intermediates in the synthesis of thiazolo[3,2-a]pyrimidine derivatives, and how are they characterized?

Basic

Key intermediates include:

- 2-Amino-4-substituted thiazoles : Synthesized via Hantzsch thiazole synthesis (α-haloketones + thioureas) and characterized by melting points and elemental analysis .

- Tricarbonylmethane derivatives : Prepared via Claisen condensation, with IR confirming carbonyl stretches (~1700 cm⁻¹) .

- Hydrazine intermediates : Used in oxidative cyclizations (e.g., sodium hypochlorite-mediated ring closure), monitored by TLC and LC-MS .

How can researchers optimize reaction conditions to mitigate byproduct formation in thiazolo[3,2-a]pyrimidine synthesis?

Advanced

Byproduct formation (e.g., dimerization or over-oxidation) is minimized via:

- Stoichiometric control : Limiting iodine or oxidizing agents to 1.1–1.3 equivalents prevents over-halogenation .

- Catalytic additives : Mn(OAc)₃ accelerates cyclization while suppressing side reactions in microwave-assisted syntheses .

- Protecting groups : Temporary protection of hydroxyl or amino groups (e.g., benzyl ethers) prevents unwanted nucleophilic attacks during cyclization .

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, improving yields in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.